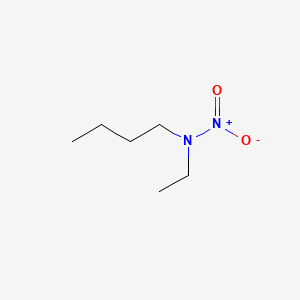
1-Butanamine, N-ethyl-N-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, N-ethyl-N-nitro- is an organic compound with the molecular formula C6H14N2O2 It is a derivative of butanamine, where the nitrogen atom is substituted with an ethyl group and a nitro group
Métodos De Preparación
The synthesis of 1-Butanamine, N-ethyl-N-nitro- can be achieved through several routes:
Nitration of N-ethylbutanamine: This involves the nitration of N-ethylbutanamine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Reductive Amination: Another method involves the reductive amination of butanal with ethylamine followed by nitration
Industrial production methods often involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1-Butanamine, N-ethyl-N-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: Under acidic or basic conditions, the nitro group can be hydrolyzed to form corresponding amines or carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, halides, alkoxides, and acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Butanamine, N-ethyl-N-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where nitro compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other nitrogen-containing compounds.
Mecanismo De Acción
The mechanism of action of 1-Butanamine, N-ethyl-N-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The ethyl group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
1-Butanamine, N-ethyl-N-nitro- can be compared with other similar compounds such as:
N-ethylbutanamine: Lacks the nitro group and thus has different chemical reactivity and biological activity.
N-nitrobutanamine: Lacks the ethyl group, affecting its lipophilicity and membrane penetration ability.
N-ethyl-N-nitroethanamine: Has a shorter carbon chain, influencing its physical properties and reactivity.
The uniqueness of 1-Butanamine, N-ethyl-N-nitro- lies in the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
52330-08-2 |
|---|---|
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
N-butyl-N-ethylnitramide |
InChI |
InChI=1S/C6H14N2O2/c1-3-5-6-7(4-2)8(9)10/h3-6H2,1-2H3 |
Clave InChI |
FYKCSJRFLQVYMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


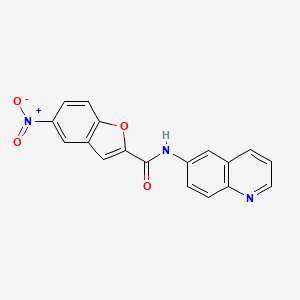

![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
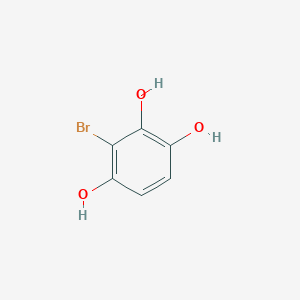
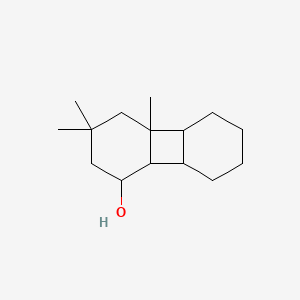
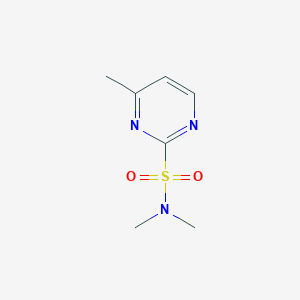
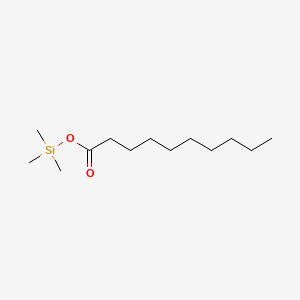

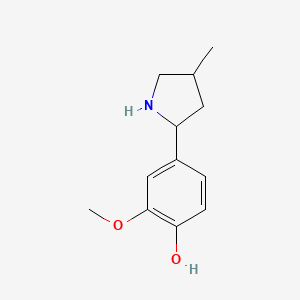
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
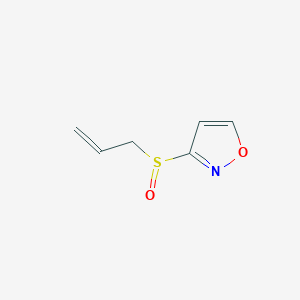
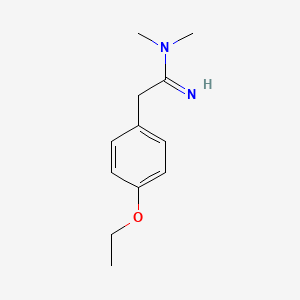
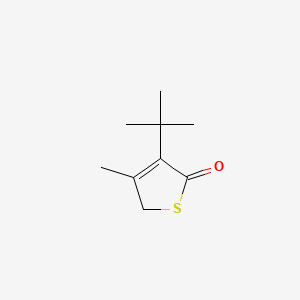
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
